molecular formula C12H14N5O7P B1208793 Etheno-adenosine monophosphate CAS No. 37482-16-9

Etheno-adenosine monophosphate

Cat. No.: B1208793
CAS No.: 37482-16-9
M. Wt: 371.24 g/mol
InChI Key: IRLXSDZTLYOBQH-WOUKDFQISA-N
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Description

Molecular Structure and Formula

Etheno-adenosine monophosphate (ε-AMP) is a modified nucleotide derivative characterized by an additional five-membered etheno bridge connecting the N1 and N6 positions of the adenine base. Its molecular formula is C₁₂H₁₄N₅O₇P , with a molecular weight of 371.24 g/mol for the free acid form and 415.21 g/mol for the disodium salt. The etheno bridge introduces structural rigidity, altering the planar geometry of the purine ring and reducing hydrogen-bonding capacity compared to unmodified adenosine monophosphate (AMP).

The ribose sugar remains in the β-D-ribofuranose conformation, with the phosphate group esterified at the 5′-position of the ribose. The etheno modification confers unique fluorescence properties, with excitation maxima at 250–300 nm and emission at 410–415 nm , making ε-AMP a valuable probe for biochemical assays.

Nomenclature and Systematic Classification

The systematic IUPAC name for ε-AMP is sodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)oxolan-2-yl]methyl phosphate . Common synonyms include:

  • 1,N⁶-Ethenoadenosine 5′-monophosphate
  • ε-AMP
  • 3-(5-O-Phosphono-β-D-ribofuranosyl)-3H-imidazo[2,1-i]purine.

It is classified under the ethenonucleoside family, which includes derivatives of adenosine, cytidine, and guanosine with similar bridge formations.

Isomeric Forms and Related Compounds

ε-AMP exists in a single isomeric form due to the fixed geometry of the etheno bridge. However, related etheno-modified nucleotides include:

Compound Structural Feature Fluorescence Properties
1,N²-Ethenoguanosine Etheno bridge between N1 and N2 of guanine λ~ex~ 295 nm, λ~em~ 463 nm
N²,3-Ethenoguanosine Bridge between N2 and C8 of guanine λ~ex~ 315 nm, λ~em~ 357 nm
1,N⁶-Etheno-ATP Triphosphate form of ε-AMP Used in enzyme kinetics studies

These analogs share the etheno-bridge motif but differ in base specificity and biochemical applications.

Etheno-Bridge Formation and Chemical Implications

The etheno bridge is synthesized via reaction of adenine nucleotides with chloroacetaldehyde under acidic conditions, forming a covalent imidazole ring between N1 and N6. This reaction proceeds through an intermediate Schiff base, followed by cyclization. Key implications of the bridge include:

  • Fluorescence Enhancement : The conjugated system of the etheno bridge increases quantum yield (Φ = 0.56) compared to unmodified AMP (Φ < 0.01).
  • Enzymatic Stability : The bridge inhibits deamination by adenosine deaminase and reduces substrate specificity for kinases, making ε-AMP resistant to metabolic degradation.
  • Metal Ion Coordination : The N7 and phosphate group retain ability to bind divalent cations (e.g., Mg²⁺, Ca²⁺), though affinity is reduced compared to AMP.

In biochemical studies, ε-AMP is used to monitor ecto-nucleotidase activity, as its fluorescence allows real-time tracking of enzymatic conversion to ε-adenosine. The bridge also prevents base pairing in nucleic acids, enabling selective interrogation of protein-nucleotide interactions.

Properties

CAS No.

37482-16-9

Molecular Formula

C12H14N5O7P

Molecular Weight

371.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H14N5O7P/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22)/t6-,8-,9-,12-/m1/s1

InChI Key

IRLXSDZTLYOBQH-WOUKDFQISA-N

SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O

Synonyms

epsilon-AMP
etheno-adenosine monophosphate
etheno-AMP

Origin of Product

United States

Scientific Research Applications

Biochemical Properties and Mechanisms

Etheno-adenosine monophosphate exhibits distinctive biochemical characteristics that make it a valuable tool in research. Its etheno bridge enhances stability against enzymatic degradation, allowing for prolonged activity in biological systems. This modification also influences its interaction with nucleotide receptors and ecto-nucleotidases.

Ecto-Nucleotidase Activity Assessment

The etheno bridge in E-AMP serves as a substrate to evaluate ecto-nucleotidase activity, which is crucial for understanding nucleotide metabolism in cells. Studies have shown that E-AMP is metabolized differently than native adenosine monophosphate, providing insights into enzyme kinetics and substrate specificity .

Compound Metabolism Enzyme Involvement
This compoundConverted to Etheno-AdeninePurine Nucleoside Phosphorylase (PNPase)
Adenosine MonophosphateRapidly degraded to AdenosineVarious ecto-nucleotidases

Therapeutic Applications

This compound has potential therapeutic applications due to its ability to modulate immune responses and enhance cellular functions.

Immune Modulation

Research indicates that E-AMP can influence T cell activation through adenosine receptor pathways. For instance, CD8 T cells release CD73-containing extracellular vesicles that convert ATP to adenosine, subsequently affecting T cell proliferation and function . This mechanism highlights the role of E-AMP in immunotherapy and cancer treatment strategies.

Cardiovascular Health

E-AMP has been shown to enhance endothelial barrier function by promoting the production of adenosine during inflammatory responses. In a study involving human umbilical vein endothelial cells, exposure to E-AMP resulted in a significant increase in barrier integrity, suggesting its potential use in treating vascular diseases .

Study on Endothelial Function

A study conducted on the effects of E-AMP on endothelial cells demonstrated that activated polymorphonuclear leukocytes (PMNs) release soluble mediators like E-AMP that promote endothelial barrier function. The findings indicated that the presence of E-AMP could reduce paracellular permeability significantly during inflammatory conditions .

Investigation of T Cell Dynamics

Another investigation focused on the role of E-AMP in T cell dynamics revealed that its administration could lead to a decrease in T cell activation when combined with specific inhibitors of adenosine degradation. This study provided critical insights into how manipulating E-AMP levels could affect immune responses .

Chemical Reactions Analysis

Reactions and Functions

Etheno-adenosine monophosphate functions by mimicking the natural substrate adenosine monophosphate in various biochemical pathways. Its structure allows it to bind to specific sites on enzymes, influencing their activity and providing insights into their mechanisms.

This compound can participate in various biochemical reactions:

  • Enzyme stabilization: It can stabilize certain enzyme conformations.

  • Catalytic efficiency alteration: It can alter the catalytic efficiency of enzymes.

  • Mimicking natural nucleotides: It serves as an analog of adenosine monophosphate in enzymatic reactions.

Use in Ecto-nucleotidase activity

N6-etheno-bridged adenine nucleotides, such as this compound, are used to evaluate ecto-nucleotidase activity . Ecto-nucleotidases are enzymes that catalyze the dephosphorylation of extracellular nucleotides. Studies have shown that ecto-nucleotidases process N6-etheno-bridged adenine nucleotides similarly to endogenous adenine nucleotides . The etheno bridge connects with the N6 nitrogen of the adenine structure, which likely blocks deamination reactions and may prevent interactions of etheno-bridged adenine nucleotides with transporters and receptors .

Ecto-nucleotidases like CD73 metabolize AMP to adenosine + orthophosphate .

AMP Hydrolysis

Hydrolysis of adenosine monophosphate disodium salt can be carried out in acidic, neutral, and alkaline conditions . In alkaline conditions, the hydroxide ion acts as a nucleophile to attack the phosphorus center, leading to the cleavage of the P-O bond and the production of Na2PO4HNa_2PO_4H and deprotonated adenosine . In acidic conditions, acid-catalyzed depurination of adenosine begins with the attack of H+H^+ on N7 of adenine, which leads to the formation of a monoprotonated intermediate and N-glycosidic bond cleavage .

CD73-mediated adenosine production

1, N6-etheno-AMP (eAMP) is utilized as a substrate to measure AMPase activity in cells and cell culture supernatants . CD73-specific inhibitor PSB-14685 can completely block eAMP degradation, verifying the specificity of the AMPase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Structure Modifications Key Functions/Applications Stability/Resistance References
Etheno-AMP Etheno bridge between adenine and ribose Fluorescent probe, enzyme studies, inhibits nucleotide-binding proteins High (resists phosphatases)
AMP Unmodified adenosine monophosphate Energy metabolism (ATP/ADP precursor), RNA synthesis Low (rapidly dephosphorylated)
cAMP Cyclic 3',5'-phosphate ring Secondary messenger (e.g., activates protein kinase A, regulates cardiac function) Moderate (hydrolyzed by PDEs)
cGAMP Cyclic dinucleotide (2',3'-linkage) Activates STING pathway, antiviral/antitumor immunity High (resistant to ENPP1)
8-br-cAMP 8-bromo substitution on adenine Protein kinase A activator, mimics cAMP with prolonged activity High (resists PDEs)
Key Differences and Research Findings

Structural Stability Etheno-AMP's etheno bridge prevents enzymatic degradation by phosphatases, unlike AMP, which is rapidly converted to adenosine . This stability parallels cGAMP, which resists hydrolysis by ENPP1, enhancing its role in sustained immune signaling . Comparatively, 8-br-cAMP's bromine substitution stabilizes the molecule against phosphodiesterases (PDEs), mimicking cAMP's effects but with prolonged activity .

Functional Roles in Signaling Pathways Etheno-AMP: Primarily used in in vitro assays to study nucleotide-protein interactions due to its fluorescence . cAMP: Central to metabolic regulation (e.g., glycogenolysis in the liver) and cardiac contractility via PKA activation . cGAMP: A potent STING agonist, triggering type I interferon responses against cytosolic DNA (e.g., viral infections, cancer) .

Therapeutic and Research Applications Etheno-AMP: Utilized in high-throughput screening for enzyme inhibitors (e.g., adenylate kinase) . cGAMP: Investigated in cancer immunotherapy and vaccine adjuvants due to its STING-activating properties . 8-br-cAMP: Employed in studies of neuronal plasticity and cardiac hypertrophy due to its cAMP-mimetic effects .

Mechanistic Insights and Evolutionary Conservation

  • Etheno-AMP vs. Bacterial Nucleotides: Bacterial cGAS-like enzymes produce cyclic dinucleotides (e.g., 3',3'-cGAMP) that evade host immune detection, contrasting with eukaryotic 2',3'-cGAMP, which activates STING . Etheno-AMP's synthetic design lacks such evolutionary conservation but shares functional mimicry with bacterial nucleotides in research settings.
  • Cross-Species Variability: STING activation by cGAMP is conserved in vertebrates, but species-specific differences exist (e.g., zebrafish STING preferentially activates NF-κB over IRF3 compared to mammals) .

Clinical and Industrial Relevance

  • Drug Development: cGAMP analogs are in clinical trials for cancer immunotherapy, while Etheno-AMP derivatives are explored as fluorescent tags in diagnostic assays . AMP and cAMP modulators (e.g., PDE inhibitors) treat conditions like heart failure and asthma .
  • Biotechnological Tools: Etheno-AMP's fluorescence aids in real-time tracking of nucleotide-binding proteins, unlike non-fluorescent AMP or cGAMP . cGAMP-loaded nanoparticles enhance drug delivery, leveraging its stability and immune activation .

Q & A

Q. Table 1: Sample Preparation Guidelines for AMP Analysis

Sample TypeMinimum QuantityStorage ConditionsReplicates Required
Animal Tissue50 mg-80°C in liquid nitrogen≥6
Plasma/Serum100 µl-80°C, avoid freeze-thaw≥6
Plant Tissue (Dry)0.5 gDesiccated, -20°C≥6
Cell Culture1×10⁷ cellsPelleted, -80°C in RNAlater≥3
Adapted from .

Q. Table 2: Key Techniques for AMP-Related Research

TechniqueApplicationExample Use Case
LC-MS/MSQuantify AMP in metabolomicsTracing AMP in HFD-induced obesity
CRISPR-Cas9 EditingGene knockout for pathway analysisAMPKα1/α2 knockout in mice
Fluorescent BiosensorsReal-time cAMP monitoringNeuronal cAMP dynamics in Alzheimer’s
X-ray CrystallographyStructural analysis of AMP-enzyme complexesAdenylate kinase-AMP binding
Synthesized from .

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